molecular formula C11H15NO5 B13747392 Pentaerythritol mononicotinate

Pentaerythritol mononicotinate

Cat. No.: B13747392
M. Wt: 241.24 g/mol
InChI Key: JKHPTPPSLXHHNA-UHFFFAOYSA-N
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Description

Pentaerythritol mononicotinate is an organic compound derived from pentaerythritol and nicotinic acid. It is a polyol with a unique structure that includes four hydroxyl groups, making it highly reactive and versatile in various chemical applications. This compound is known for its use in the synthesis of various industrial and pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol mononicotinate can be synthesized through the esterification of pentaerythritol with nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where pentaerythritol and nicotinic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol mononicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of pentaerythritol aldehyde or pentaerythritol carboxylic acid.

    Reduction: Formation of pentaerythritol alcohol derivatives.

    Substitution: Formation of halogenated or alkylated pentaerythritol derivatives.

Scientific Research Applications

Pentaerythritol mononicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including its use as a vasodilator and in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of resins, coatings, and plasticizers due to its reactive hydroxyl groups.

Mechanism of Action

The mechanism of action of pentaerythritol mononicotinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a vasodilator by releasing nitric oxide (NO), which relaxes blood vessels and improves blood flow. The compound’s hydroxyl groups also allow it to participate in various biochemical reactions, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetranitrate: Another derivative of pentaerythritol, known for its use as an explosive and a vasodilator.

    Neopentyl glycol: A similar polyol with two hydroxyl groups, used in the production of polyesters and plasticizers.

    Trimethylolethane: A triol with three hydroxyl groups, used in the synthesis of resins and coatings.

Uniqueness

Pentaerythritol mononicotinate is unique due to its combination of pentaerythritol’s polyol structure and nicotinic acid’s biological activity. This combination allows it to serve as a versatile intermediate in both chemical synthesis and pharmaceutical applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO5/c13-5-11(6-14,7-15)8-17-10(16)9-2-1-3-12-4-9/h1-4,13-15H,5-8H2

InChI Key

JKHPTPPSLXHHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(CO)(CO)CO

Origin of Product

United States

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